Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is an organic compound with intriguing properties. With a multifaceted chemical structure, it combines furan and thiophene rings, coupled with a methyl ester, making it a subject of significant interest in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 5-(hydroxymethyl)-2-furyl intermediate, which is then acylated with an anilinocarbonyl chloride to form the ester linkage. The final step involves coupling with a thiophene-2-carboxylate moiety under controlled conditions such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production often scales up the laboratory methods, involving continuous flow synthesis to enhance yield and reduce reaction times. Key reaction conditions are carefully monitored, including solvent choice, temperature control, and reagent concentration, to ensure the high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the furan or thiophene rings, yielding corresponding sulfoxides or sulfone derivatives.
Reduction: Reduction reactions may target the ester functional group, leading to the corresponding alcohol.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions due to the reactive positions on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Agents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) can reduce the ester group to an alcohol.
Substitution: Halogenating agents and nucleophiles (e.g., sodium azide for nucleophilic substitution) are utilized.
Major Products Formed
Oxidation yields sulfoxide and sulfone derivatives, reduction results in alcohols, and substitution leads to various substituted furyl and thiophene derivatives, broadening its chemical utility.
Scientific Research Applications
Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate finds applications across multiple domains:
Chemistry: Used as a building block in synthesizing complex organic molecules.
Biology: Explored for its potential as a probe in studying enzyme functions due to its reactive nature.
Medicine: Investigated for its pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The compound's biological activity often hinges on its ability to interact with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings allow it to engage in π-π interactions, while the ester group can participate in hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-hydroxymethyl-2-furyl)-2-thiophenecarboxylate: Lacks the anilinocarbonyl moiety, resulting in different biological activities and reactivity.
Ethyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate: Shares a similar structure but varies in the alkyl group on the ester, affecting its solubility and reactivity.
Uniqueness
What sets Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate apart is its unique combination of functional groups, offering a versatile scaffold for the development of new chemical entities with diverse applications.
Exploring the synthesis and reactivity of this compound not only advances our understanding of organic chemistry but also opens new avenues for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-[5-(phenylcarbamoyloxymethyl)furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-22-17(20)16-14(9-10-25-16)15-8-7-13(24-15)11-23-18(21)19-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSGBXXVPLBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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